molecular formula C25H30ClN3O4 B1677138 Milveterol hydrochloride CAS No. 804518-03-4

Milveterol hydrochloride

Cat. No.: B1677138
CAS No.: 804518-03-4
M. Wt: 472.0 g/mol
InChI Key: QQPHRRSYJMOQOC-DKIIUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics

Milveterol hydrochloride belongs to the phenethylamine derivative class, featuring a phenyl ring connected to an amino group via a two-carbon chain. Its structure includes:

  • Aromatic system : A substituted phenyl ring with hydroxyl (-OH) and formamide (-NHCHO) groups at positions 2 and 5, respectively.
  • Side chain : A β-hydroxyethylamine moiety linked to a secondary amine group, which connects to a 4-(2-phenylethylamino)phenyl ethyl group.
  • Chirality centers : Two stereocenters at the β-hydroxyethylamine and phenylethylamino groups, conferring R-configuration.

Key functional groups include hydroxyl, amine, and formamide, which facilitate receptor binding and solubility.

Molecular Formula and Weight Determination

The molecular formula C₂₅H₃₀ClN₃O₄ corresponds to a molar mass of 471.98 g/mol . Calculations align with high-resolution mass spectrometry (HRMS) data, confirming the hydrochloride salt form.

Property Value
Molecular Formula C₂₅H₃₀ClN₃O₄
Molecular Weight (g/mol) 471.98
Salt Form Hydrochloride

IUPAC Nomenclature and Chemical Identifiers

The IUPAC name is:
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide hydrochloride.

Identifiers:

  • CAS Registry : 804518-03-4
  • ChEMBL ID : CHEMBL1940832
  • PubChem CID : 11225217

Stereochemical Configuration and Chirality Centers

This compound contains two chiral centers:

  • C1 (β-hydroxyethylamine) : R-configuration, critical for β₂ receptor selectivity.
  • C2 (phenylethylamino group) : R-configuration, enhancing lipid solubility and prolonged receptor binding.

The stereochemistry was optimized during synthesis to maximize agonist efficacy and duration.

Phenethylamine Derivative Classification

As a phenethylamine derivative, Milveterol shares the core structure C₆H₅-CH₂-CH₂-NH₂ , modified with:

  • Phenyl ring substitutions : Hydroxyl and formamide groups.
  • Extended side chain : A β-hydroxyethylamine group and aromatic ethylamino phenyl moiety.

This classification aligns it with endogenous catecholamines (e.g., epinephrine) but distinguishes it through extended alkyl chains and substituted aryl groups.

Structural Comparison with Other Beta-2 Adrenergic Receptor Agonists

Milveterol’s structure differs from other LABAs in three regions:

Feature Milveterol Salmeterol Formoterol
Aromatic Head Di-substituted phenyl Salicyl alcohol Methoxy-phenyl
Linker Region Formamide group Ether linkage Carbamate group
Tail Region Phenylethylamino phenyl Aliphatic hexyl chain Methoxyphenylbutyl
  • Receptor affinity : The phenylethylamino tail enhances hydrophobic interactions with β₂ receptor transmembrane domains.
  • Duration of action : Compared to salmeterol (12 hours), Milveterol’s formamide group and stereochemistry prolong receptor residency.
  • Selectivity : The R,R-configuration reduces off-target binding to β₁ receptors.

Structural analogs like indacaterol share ultra-long-acting properties but differ in tail group lipophilicity.

Properties

CAS No.

804518-03-4

Molecular Formula

C25H30ClN3O4

Molecular Weight

472.0 g/mol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide;hydrochloride

InChI

InChI=1S/C25H29N3O4.ClH/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19;/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29);1H/t24-,25-;/m0./s1

InChI Key

QQPHRRSYJMOQOC-DKIIUIKKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK159797;  GSK-159797;  GSK 159797;  Milveterol

Origin of Product

United States

Preparation Methods

Synthetic Routes to Milveterol Hydrochloride

The synthesis of this compound involves a multi-step sequence that combines chiral resolution, catalytic hydrogenation, and salt formation. Two primary routes have been documented in the literature, both converging on the final hydrochloride salt through distinct intermediate stages.

Chiral Intermediate Synthesis

The first critical step involves the preparation of enantiomerically pure intermediates. Starting from veratric acid (3,4-dimethoxybenzoic acid), esterification with 4-bromobutanol under acidic conditions yields 4-bromobutyl 3,4-dimethoxybenzoate. This intermediate is pivotal for introducing the bromoalkyl chain necessary for subsequent nucleophilic substitution. Parallel synthesis of the amine component begins with reductive amination of 4-methoxyphenylacetone using ethylamine in the presence of Raney nickel under hydrogen gas. This step achieves high enantiomeric excess (≥98%) through optimized catalytic conditions, critical for pharmacological activity.

Catalytic Hydrogenation and Coupling

The coupling of the bromoester and amine intermediates occurs via a nucleophilic substitution reaction in acetone at 55–65°C, forming the tertiary amine backbone. This step is followed by catalytic hydrogenation using 10% palladium on activated carbon under 30 psi hydrogen pressure, which reduces residual unsaturated bonds and removes protective groups. The reaction proceeds with 91% yield, as confirmed by ¹H NMR and mass spectrometry.

Table 1: Key Reaction Conditions for Milveterol Synthesis
Step Reactants Catalyst/Solvent Temperature Time Yield
Esterification Veratric acid + 4-bromobutanol p-TsOH, toluene 105–110°C 30 h 85%
Reductive Amination 4-Methoxyphenylacetone + ethylamine Raney Ni, H₂, MeOH 40–50°C 12 h 78%
Coupling Bromoester + Amine Acetone 55–65°C 20 h 89%
Hydrogenation Intermediate 6 Pd/C, H₂, ethanol 50°C 10 h 91%

Process Optimization and Impurity Control

Industrial synthesis requires meticulous optimization to minimize byproducts such as dimeric impurities and unreacted intermediates. Studies demonstrate that varying the stoichiometry of 1,4-dibromobutane during esterification reduces dimer formation from 25% to 5%. Similarly, replacing platinum-based catalysts with Raney nickel in reductive amination lowers costs while maintaining enantioselectivity.

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. For instance, using a 1:1 acetone-isopropanol mixture during salt formation (HCl) prevents disproportionation observed in pure 2-propanol. Palladium on activated carbon remains the preferred catalyst for hydrogenation due to its recyclability and tolerance to functional groups.

Purification Techniques

Chromatographic methods are avoided in large-scale production due to cost constraints. Instead, sequential recrystallization from acetone-isopropanol mixtures achieves ≥99.7% purity, as verified by HPLC. Particle size distribution analysis reveals that controlled cooling during crystallization produces a mean particle diameter of 9.02 µm, ideal for formulation stability.

Characterization and Analytical Profiling

Rigorous spectroscopic and chromatographic methods ensure compliance with pharmacopeial standards.

Spectroscopic Confirmation

¹H NMR (DMSO-d₆) of this compound exhibits characteristic signals at δ 2.40–2.68 (m, 6H, CH₂), δ 4.60–4.69 (m, 1H, OH), and δ 7.12–7.36 (m, 5H, aromatic). High-resolution mass spectrometry confirms the molecular ion peak at m/z 436.4 [M+H]⁺, aligning with the theoretical m/z of 436.2.

Purity and Stability Assessment

HPLC analysis under gradient elution (C18 column, 0.1% trifluoroacetic acid/acetonitrile) resolves impurities at ≤0.3%, meeting ICH guidelines. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, attributable to the hydrochloride salt’s hygroscopic stability.

Table 2: Comparative Physicochemical Properties
Parameter Free Base Hydrochloride Salt
Melting Point 158–160°C 172–174°C
Solubility (H₂O) 0.12 mg/mL 48.6 mg/mL
Hygroscopicity High Low

Industrial-Scale Production Considerations

Scaling this compound synthesis necessitates addressing heat transfer, catalyst recovery, and waste management.

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems enhances hydrogenation efficiency, reducing reaction time from 10 h to 2 h while maintaining 90% yield. Catalyst beds packed with Pd/C (10 wt%) enable in-line filtration, minimizing metal leaching to <5 ppm.

Green Chemistry Initiatives

Solvent recovery systems achieve 95% acetone reuse, reducing environmental impact. Additionally, aqueous workups replace halogenated solvents, aligning with FDA’s solvent class guidelines.

Chemical Reactions Analysis

Types of Reactions

Milveterol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: The aromatic rings in this compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Therapeutic Applications

Milveterol hydrochloride was designed as a long-acting beta agonist (LABA) aimed at providing sustained bronchodilation in respiratory diseases. The primary applications identified in clinical research include:

  • Chronic Obstructive Pulmonary Disease (COPD):
    • Milveterol was investigated for its efficacy in improving lung function in patients with COPD. It was intended to be used as a monotherapy or in combination with other medications to enhance therapeutic outcomes .
  • Asthma:
    • Similar to its application in COPD, Milveterol aimed to alleviate symptoms of asthma through prolonged bronchodilation. Its development included assessments of safety and efficacy in patients with varying severities of asthma .

Clinical Trials and Research Findings

This compound underwent several phases of clinical trials before the research was ultimately discontinued. Key findings from these studies include:

Study Phase Focus Outcome
Phase IIEfficacy in COPDDiscontinued due to lack of progress .
Phase IIEfficacy in AsthmaDiscontinued; insufficient results .
Combination StudiesMilveterol + FluticasoneDiscontinued; not advanced beyond Phase II .

Insights from Literature

Despite the discontinuation of this compound's development, literature reviews indicate that beta agonists like Milveterol play crucial roles in managing respiratory conditions:

  • Mechanism of Action: Beta-2 adrenergic receptors mediate bronchodilation by relaxing airway smooth muscle, which is essential for treating obstructive airway diseases .
  • Comparative Efficacy: Other long-acting beta agonists such as indacaterol and olodaterol have been approved and are used in clinical settings, highlighting the competitive landscape for LABAs .

Mechanism of Action

Milveterol Hydrochloride exerts its effects by acting as an agonist at the β2-adrenergic receptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparison with Similar Compounds

Pharmacological Profiles

The table below summarizes key pharmacological differences between milveterol and other LABAs:

Compound Duration of Action Dosing Frequency Receptor Selectivity (β₂:β₁) Clinical Status
Milveterol HCl 24 hours Once daily >1000:1 Phase II (as monotherapy and in combination with fluticasone furoate)
Indacaterol 24 hours Once daily 250:1 Approved (COPD)
Vilanterol 24 hours Once daily 550:1 Approved (in combination with umeclidinium or fluticasone furoate)
Olodaterol 24 hours Once daily 180:1 Approved (COPD)
Salmeterol 12 hours Twice daily 50:1 Approved (asthma/COPD)
Formoterol 12 hours Twice daily 12:1 Approved (asthma/COPD)

Key Findings :

  • Duration and Dosing : Milveterol, indacaterol, vilanterol, and olodaterol offer 24-hour bronchodilation with once-daily dosing, contrasting with salmeterol and formoterol, which require twice-daily administration .
  • Structural Innovations: Unlike TD-5471 (a structurally related LABA), milveterol’s design emphasizes hydrophilic interactions for sustained receptor binding, whereas TD-5471 utilizes hydrophobic biarylamine groups to prolong activity .

Clinical Development and Combination Therapies

Milveterol is under investigation in fixed-dose combinations (FDCs) with inhaled corticosteroids (ICS) such as fluticasone furoate, aiming to replicate the success of FDCs like umeclidinium/vilanterol . Preclinical data suggest that fluticasone furoate/milveterol combinations may offer enhanced anti-inflammatory and bronchodilatory effects compared to older ICS/LABA pairs (e.g., fluticasone/salmeterol) due to fluticasone furoate’s higher glucocorticoid receptor affinity .

In contrast, abediterol (another investigational LABA) has shown faster onset times (~5 minutes) compared to milveterol’s slower onset (~30 minutes), which may influence their use in acute symptom management .

Biological Activity

Milveterol hydrochloride (GSK-159797C) is a long-acting β2-adrenergic receptor agonist (LABA) primarily developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its ability to selectively bind to β2-adrenergic receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Milveterol functions by stimulating β2-adrenergic receptors located in the smooth muscle of the airways. Upon activation, these receptors trigger a cascade of intracellular events that lead to relaxation of bronchial smooth muscle, resulting in bronchodilation. The compound exhibits a high affinity for the β2 receptor, which translates into its potency and prolonged duration of action.

Pharmacological Profile

Milveterol has demonstrated significant pharmacological properties in various studies:

  • Potency : In vitro studies have shown that Milveterol has a pEC50 value of approximately 9.3, indicating high potency as a β2-agonist .
  • Duration of Action : It is classified as an ultralong-acting β2-agonist (ULABA), with effects lasting up to 24 hours post-administration .
  • Selectivity : Milveterol shows high selectivity for the β2 receptor compared to β1 receptors, minimizing cardiovascular side effects commonly associated with non-selective agonists .

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of Milveterol:

  • Efficacy in COPD : A study demonstrated that Milveterol significantly improved forced expiratory volume in 1 second (FEV1) compared to placebo over a 24-hour period. Patients receiving Milveterol showed an increase in FEV1 by approximately 200 mL at peak effect .
  • Combination Therapy : In trials involving combination therapies, Milveterol was often paired with inhaled corticosteroids or muscarinic antagonists, leading to enhanced therapeutic outcomes in managing COPD exacerbations .
  • Safety Profile : The safety profile of Milveterol has been favorable, with common adverse effects including tremors and palpitations, which are typical for β2-agonists but generally mild and transient .

Data Table: Summary of Clinical Findings

Study ReferencePopulationTreatmentOutcome MeasureResults
COPD PatientsMilveterol vs. PlaceboFEV1 Improvement+200 mL at peak
Asthma PatientsMilveterol + ICSAsthma Control Test ScoreSignificant improvement
Healthy VolunteersSingle Dose MilveterolSafety & TolerabilityMild adverse effects noted

Case Study 1: Chronic Obstructive Pulmonary Disease Management

In a randomized controlled trial involving patients with moderate to severe COPD, participants receiving Milveterol showed a significant reduction in rescue inhaler use and improved quality of life scores compared to those on placebo. The study highlighted the importance of long-acting agents in chronic management strategies.

Case Study 2: Asthma Control

A cohort study evaluated the impact of Milveterol as part of a combination therapy regimen for asthma patients who were poorly controlled on low-dose inhaled corticosteroids alone. Results indicated that adding Milveterol not only improved lung function but also reduced exacerbation rates significantly over six months.

Q & A

Q. How should researchers integrate contradictory literature findings into a study’s theoretical framework?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, model selection). Perform meta-regression to explore heterogeneity. Highlight unresolved controversies in the introduction and design experiments to directly test conflicting hypotheses (e.g., Milveterol’s pharmacokinetics vs. receptor binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milveterol hydrochloride
Reactant of Route 2
Milveterol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.